PHA-543613 hydrochloride
Overview
Description
PHA-543613 hydrochloride is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It has a high level of brain penetration and good oral bioavailability . It is under development as a possible treatment for cognitive deficits in schizophrenia .
Molecular Structure Analysis
PHA-543613 hydrochloride has a molecular weight of 307.78 . Its chemical formula is C15H18ClN3O2 .Physical And Chemical Properties Analysis
PHA-543613 hydrochloride is soluble to 100 mM in water and to 25 mM in DMSO . It should be stored at +4°C .Scientific Research Applications
Neuroprotection in Parkinson’s Disease
PHA-543613 hydrochloride has been evaluated for its neuroprotective effects in Parkinson’s disease (PD). A study conducted by Sérrière et al. (2015) assessed the compound's impact on dopaminergic neurons in a rat model of PD. The research found that PHA 543613 hydrochloride could partially reverse the dopaminergic neurodegeneration and neuroinflammation typically seen in PD, indicating its potential as a treatment option (Sérrière et al., 2015).
Biomedical Applications of Polyhydroxyalkanoates (PHAs)
While PHA-543613 specifically wasn't the focus, research into the broader category of Polyhydroxyalkanoates (PHAs) shows significant biomedical potential. Chen and Wu (2005) discussed PHA's applications in tissue engineering, including devices like sutures, cardiovascular patches, and bone marrow scaffolds. The diversity in PHA compositions allows for tailoring the material properties to specific medical needs (Chen & Wu, 2005).
Alzheimer’s Disease Treatment
PHA-543613 has also been evaluated for its impact on Alzheimer's disease (AD). A study by Sadigh-Eteghad et al. (2015) found that PHA-543613 improved recognition memory in an AD animal model, suggesting a role for α7 nicotinic acetylcholine receptor activation in treating AD-related cognitive deficits (Sadigh-Eteghad et al., 2015).
Blood-Brain Barrier Integrity in Intracerebral Hemorrhage
Krafft et al. (2013) explored the effects of PHA-543613 on blood-brain barrier integrity following intracerebral hemorrhage. Their findings indicated that PHA-543613 could preserve blood-brain barrier stability, potentially offering a therapeutic approach to manage intracerebral hemorrhage complications (Krafft et al., 2013).
Antifibrotic Effect in Skin Fibrosis
Stegemann et al. (2021) investigated the role of PHA-543613 in skin fibrosis treatment. Their study concluded that PHA-543613 exerted an antifibrotic effect through the α7 nicotinic acetylcholine receptor, highlighting its potential in treating fibrotic skin diseases (Stegemann et al., 2021).
Future Directions
PHA-543613 hydrochloride is under development as a possible treatment for cognitive deficits in schizophrenia . It has been shown to inhibit Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes . This suggests that α7nAChR plays a role in regulating the innate immune responses of oral keratinocytes .
properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPSZUBRSEWNY-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PHA-543613 hydrochloride | |
CAS RN |
1586767-92-1 | |
Record name | PHA-543613 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-543613 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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